molecular formula C12H17NO3S B8326900 ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate

ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate

Cat. No. B8326900
M. Wt: 255.34 g/mol
InChI Key: CADBCKVZRPEWGH-UHFFFAOYSA-N
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Patent
US08362008B2

Procedure details

2-Amino-5-(tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid ethyl ester (1.79 g, 7 mmol) was added to a suspension of tert-butyl nitrite (10.5 mmol) and copper (II) chloride (7 mmol) in IMS (70 mL). The reaction was stirred for 15 minutes then saturated aqueous ammonium chloride (7 mL) was added and the mixture stirred for a further 15 minutes. The solvent was removed under vacuum and the residue partitioned between ethyl acetate and water. The organic layer was dried over magnesium sulphate, filtered and the solvent evaporated to give the title compound (1.02 g). LCMS m/z 241 [M+H]+ RT=3.44 min (Analytical Method 4).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
10.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7 mmol
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[S:8][C:7]=1N)=[O:5])[CH3:2].N(OC(C)(C)C)=O.[Cl-].[NH4+]>[Cu](Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[S:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC(=C1)C1CCOCC1)N
Name
Quantity
10.5 mmol
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
IMS
Quantity
70 mL
Type
solvent
Smiles
Name
Quantity
7 mmol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CSC(=C1)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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